molecular formula C19H16F4N2O3 B2382647 2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide CAS No. 1025564-06-0

2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide

Cat. No.: B2382647
CAS No.: 1025564-06-0
M. Wt: 396.342
InChI Key: IDROVPGFSAOTHL-WJDWOHSUSA-N
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Description

2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of acetyl, phenyl, and tetrafluoroethoxy groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide typically involves multiple steps:

    Formation of the Acetyl Group: The initial step often involves the acetylation of an appropriate precursor, such as aniline, using acetic anhydride or acetyl chloride under acidic conditions.

    Introduction of the Tetrafluoroethoxy Group: The next step involves the introduction of the tetrafluoroethoxy group. This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with 1,1,2,2-tetrafluoroethane in the presence of a base.

    Coupling Reaction: The final step is a coupling reaction where the acetylated aniline derivative is reacted with the tetrafluoroethoxy-substituted phenylamine under conditions that promote the formation of the prop-2-enamide linkage. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the tetrafluoroethoxy group.

Mechanism of Action

The mechanism of action of 2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The presence of the tetrafluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-N-phenyl-3-aminoprop-2-enamide: Lacks the tetrafluoroethoxy group, resulting in different chemical properties and reactivity.

    N-Phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide: Lacks the acetyl group, affecting its biological activity and mechanism of action.

Uniqueness

The unique combination of acetyl, phenyl, and tetrafluoroethoxy groups in 2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide imparts distinct chemical and biological properties. The tetrafluoroethoxy group, in particular, enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

(Z)-3-hydroxy-N-phenyl-2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]iminomethyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O3/c1-12(26)16(17(27)25-13-6-3-2-4-7-13)11-24-14-8-5-9-15(10-14)28-19(22,23)18(20)21/h2-11,18,26H,1H3,(H,25,27)/b16-12-,24-11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSCVLQWGDNCHD-IJSFJMTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=CC(=CC=C1)OC(C(F)F)(F)F)C(=O)NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C=NC1=CC(=CC=C1)OC(C(F)F)(F)F)/C(=O)NC2=CC=CC=C2)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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